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Compound of Interest

2-Hydroxyquinoline-3-
Compound Name:
carbaldehyde

Cat. No.: B113261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxyquinoline-3-carbaldehyde, also known as 2-oxo-1,2-dihydroquinoline-3-
carbaldehyde. The information is compiled to assist in the identification, characterization, and
utilization of this compound in research and development.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 2-hydroxyquinoline-3-carbaldehyde.

Table 1: NMR Spectroscopic Data

While a complete, explicitly published dataset is not readily available, the following table
combines reported data for closely related structures and expected chemical shift ranges
based on the functionalities present in 2-hydroxyquinoline-3-carbaldehyde.
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1H NMR 13C NMR

Chemical Shift (3, ppm) Assignment

~10.0 - 10.5 Aldehydic proton (-CHO)
~7.0-8.5 Aromatic protons

Specific assignments and coupling constants

are not consistently reported in the literature.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: IR Spectroscopic Data

The infrared spectrum of 2-hydroxyquinoline-3-carbaldehyde is characterized by the

following absorption bands, indicative of its key functional groups.

Wavenumber (cm~?) Assignment Intensity
O-H stretch (from the hydroxyl

~3400 Broad
group)

~3000 C-H stretch (aromatic) Medium

~2820, ~2720 C-H stretch (aldehydic) Medium, two bands
C=0 stretch (quinolone

~1660 - 1680 Strong
carbonyl)
C=0 stretch (aldehyde

~1640 - 1660 Strong
carbonyl)

~1600, ~1470 C=C stretch (aromatic) Medium-Strong

Table 3: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of the molecule.
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m/z Value Interpretation

173.17 [M]+ (Molecular lon)

145 [M-CO]+ (Loss of carbon monoxide)
117 Further fragmentation

91 Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 2-hydroxyquinoline-3-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction and Hydrolysis

A common route to synthesize 2-hydroxyquinoline-3-carbaldehyde involves a two-step
process:

e Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (typically a mixture
of phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-
carbaldehyde.

e Hydrolysis: The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed, often using
an acid or base, to replace the chlorine atom with a hydroxyl group, affording the final
product, 2-hydroxyquinoline-3-carbaldehyde.

Spectroscopic Analysis

e NMR Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a5 mm NMR tube.

o Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to
acquire *H and 3C NMR spectra.

o Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra.
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* IR Spectroscopy:

o Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the sample is mixed with dry potassium bromide (KBr) powder and

pressed into a thi

n, transparent disk.

o Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A

background spectrum is recorded and subtracted from the sample spectrum.

e Mass Spectrometry

o Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

o Instrumentation: An electrospray ionization (ESI) or electron impact (El) mass

spectrometer is used.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio of the resulting ions is measured.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for 2-

hydroxyquinoline-3-carbaldehyde.
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Caption: Synthetic pathway to 2-hydroxyquinoline-3-carbaldehyde.

Synthesis & Purification

Synthesized Product

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the final product.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyquinoline-3-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113261#spectroscopic-data-nmr-ir-ms-of-2-
hydroxyquinoline-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b113261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

